molecular formula C26H24O5 B1236139 Calophyllolide CAS No. 548-27-6

Calophyllolide

Cat. No. B1236139
CAS RN: 548-27-6
M. Wt: 416.5 g/mol
InChI Key: PMBLOLOJQZPEND-GIDUJCDVSA-N
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Description

Calophyllolide is a major compound found in the Calophyllum inophyllum, a coastal plant rich in natural substances . Its ingredients have been used for the development of an anti-human immunodeficiency virus (HIV) drug .


Synthesis Analysis

The ethanol extract of the Calophyllum inophyllum fruit was chromatographically separated using silica gel and Sephadex LH-20 columns to obtain the major compound, calophyllolide . The fruits were harvested from September to December in 2011 . A quantitative analysis of the calophyllolide content was conducted using HPLC to explore the differences between the different parts of the fruit during the growing season .


Molecular Structure Analysis

Calophyllolide has a molecular formula of C26H24O5 . Its average mass is 416.466 Da and its monoisotopic mass is 416.162384 Da . The structure of calophyllolide was verified using spectroscopic methods, 1 H-NMR and MS, and by comparison with data published in the literature .


Chemical Reactions Analysis

Calophyllolide has been reported to have anti-inflammatory, anti-coagulant, anti-microbial, and even anti-cancer activities . It also shows potent anti-inflammatory activity in carrageenin-induced edema in albino rats .


Physical And Chemical Properties Analysis

Calophyllolide exists only in the nuts of Calophyllum inophyllum fruits, and dried nuts contain approximately 2 mg·g −1 of calophyllolide . The calophyllolide levels in the nuts decreased during maturity .

Scientific Research Applications

Anti-Inflammatory and Wound Healing Properties

  • Anti-inflammatory Agent : Calophyllolide acts as a nonsteroidal anti-inflammatory agent. It has shown effectiveness in reducing increased capillary permeability induced by various chemical mediators in the inflammatory process, suggesting potential for clinical applications in different inflammatory disorders (Saxena et al., 1982).
  • Wound Healing : A study reported the anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn. It was found to promote wound closure in a mouse model without causing body weight loss, suggesting its potential as a therapeutic agent for cutaneous wound healing (Nguyen et al., 2017).

Antimicrobial Properties

  • Antimicrobial Activity : Research has shown that calophyllolide exhibits significant antimicrobial activity against various pathogenic bacteria and fungi. This suggests its potential use in developing new antimicrobial agents (Kalyanaraman et al., 2014).

Osteogenic Activity

  • Enhancing Bone Formation : In a study exploring the components of Calophyllum inophyllum, calophyllolide was identified to enhance alkaline phosphatase activity in murine osteoblastic cells, suggesting its potential in promoting bone formation (Liu et al., 2015).

Mechanism of Action

Calophyllolide markedly reduced MPO activity, and increased M2 macrophage skewing, as shown by up-regulation of M2-related gene expression, which is beneficial to the wound healing process . It prevented a prolonged inflammatory process by down-regulation of the pro-inflammatory cytokines—IL-1β, IL-6, TNF-α, but up-regulation of the anti-inflammatory cytokine, IL-10 .

Future Directions

Calophyllolide has shown potential in various biomedical applications, particularly in wound healing . It has been reported to inhibit collagen development and boost wound closure in animal models . Future research could focus on exploring its potential in other medical applications and understanding its underlying molecular mechanisms in more detail.

properties

IUPAC Name

5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-phenylpyrano[2,3-f]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O5/c1-6-15(2)22(28)21-23(29-5)17-12-13-26(3,4)31-24(17)20-18(14-19(27)30-25(20)21)16-10-8-7-9-11-16/h6-14H,1-5H3/b15-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBLOLOJQZPEND-GIDUJCDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C4=CC=CC=C4)OC(C=C2)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C4=CC=CC=C4)OC(C=C2)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317237
Record name Calophyllolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calophyllolide

CAS RN

548-27-6
Record name Calophyllolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calophyllolid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calophyllolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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